Home > Products > Screening Compounds P63478 > D-Glucopyranuronic acid
D-Glucopyranuronic acid - 72121-88-1

D-Glucopyranuronic acid

Catalog Number: EVT-8153650
CAS Number: 72121-88-1
Molecular Formula: C6H10O7
Molecular Weight: 194.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-glucopyranuronic acid is a D-glucuronic acid in cyclic pyranose form. It has a role as an algal metabolite. It is a conjugate acid of a D-glucopyranuronate. It is an enantiomer of a L-glucopyranuronic acid.
D-Glucuronic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucuronic Acid is a natural product found in Codonopsis pilosula, Streptomyces, and other organisms with data available.
Glucuronic Acid is a carboxylic acid with structural similarity to glucose with detoxifying activity. The xenobiotic metabolism of various substances such as drugs, pollutants, bilirubin, androgens, estrogens, mineralocorticoids, glucocorticoids, fatty acid derivatives, retinoids, and bile acids involves glucuronidation, a process in which water-soluble, excretable glucuronides of these substances are formed via glycosidic linkages to glucuronic acid. UDP-glucuronic acid, formed in the liver through the linkage of glucuronic acid to uridine diphosphate (UDP) via a glycosidic bond, is an intermediate in the process of glucuronidation.
A sugar acid formed by the oxidation of the C-6 carbon of GLUCOSE. In addition to being a key intermediate metabolite of the uronic acid pathway, glucuronic acid also plays a role in the detoxification of certain drugs and toxins by conjugating with them to form GLUCURONIDES.
Source

D-Glucopyranuronic acid can be sourced from natural polysaccharides such as hyaluronic acid and glycosaminoglycans, where it contributes to their structural integrity and biological function. It can also be synthesized from D-glucose through specific oxidation reactions.

Classification

D-Glucopyranuronic acid belongs to the class of monosaccharides and is categorized as an aldonic acid due to its functional carboxylic acid group. It is also classified under sugar acids, which are derived from sugars through oxidation processes.

Synthesis Analysis

Methods

The synthesis of D-glucopyranuronic acid can be achieved through several methods, primarily involving the oxidation of D-glucose. Common techniques include:

  1. Chemical Oxidation: Utilizing oxidizing agents such as nitric acid or potassium permanganate to convert the hydroxyl group at C-6 into a carboxylic acid.
  2. Enzymatic Oxidation: Employing specific enzymes like glucose oxidase that selectively oxidize D-glucose to form D-glucopyranuronic acid.

Technical Details

The chemical reaction for the oxidation of D-glucose can be represented as follows:

C6H12O6oxidizing agentC6H10O7\text{C}_6\text{H}_{12}\text{O}_6\xrightarrow{\text{oxidizing agent}}\text{C}_6\text{H}_{10}\text{O}_7

This transformation involves the loss of hydrogen and the addition of an oxygen atom, converting the aldehyde functional group into a carboxylic acid.

Molecular Structure Analysis

Structure

D-Glucopyranuronic acid exists primarily in its cyclic form as a pyranose. The molecular structure can be represented as follows:

  • Molecular Formula: C₆H₁₀O₇
  • Molecular Weight: 194.16 g/mol

The structure features six carbon atoms, with five hydroxyl groups and one carboxylic acid group, contributing to its solubility and reactivity.

Data

The compound exhibits chirality due to the presence of multiple stereocenters, making it optically active. The specific rotation can vary depending on concentration and solvent used.

Chemical Reactions Analysis

Reactions

D-Glucopyranuronic acid participates in various chemical reactions due to its reactive functional groups:

  1. Esterification: Reacts with alcohols to form glucuronides, which are important in drug metabolism.
  2. Reduction: Can be reduced back to D-glucose using reducing agents like sodium borohydride.
  3. Condensation Reactions: Can react with amines or other nucleophiles, forming glycosylamines or other derivatives.

Technical Details

For example, esterification can be represented as:

C6H10O7+R OHC6H9O7R+H2O\text{C}_6\text{H}_{10}\text{O}_7+\text{R OH}\rightarrow \text{C}_6\text{H}_{9}\text{O}_7\text{R}+\text{H}_2\text{O}

where R represents an alkyl group from an alcohol.

Mechanism of Action

D-Glucopyranuronic acid primarily functions in biological systems through its role in conjugation reactions, particularly in detoxifying drugs and xenobiotics. The mechanism involves:

  1. Activation: The carboxylic acid group forms a high-energy intermediate with co-factors like UDP-glucuronic acid.
  2. Conjugation: The activated form then reacts with substrates (e.g., drugs) to form glucuronides, facilitating their excretion from the body.

Data

This process significantly enhances the solubility and excretion rate of hydrophobic compounds, thus playing a crucial role in pharmacokinetics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Melting Point: Generally ranges around 150°C but may vary based on purity.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic carboxylic group.

Relevant data indicates that D-glucopyranuronic acid is hygroscopic and should be stored in airtight containers to prevent moisture absorption.

Applications

D-Glucopyranuronic acid has several scientific applications, including:

  1. Pharmaceuticals: Used in drug formulation for enhancing solubility and bioavailability.
  2. Biotechnology: Plays a role in developing biopolymers and hydrogels for medical applications.
  3. Food Industry: Acts as a stabilizer or thickening agent in various food products.

Its versatility makes it an essential compound across multiple fields, highlighting its significance beyond mere biochemical pathways.

Biosynthetic Pathways and Enzymatic Mechanisms

Biocatalytic Production Strategies for D-Glucopyranuronic Acid Derivatives

Biocatalytic approaches for synthesizing D-glucopyranuronic acid derivatives leverage enzymatic precision to overcome limitations of traditional chemical methods. Chemical synthesis typically employs strong oxidants like nitric acid to convert starch or glucose into sodium glucuronate, but suffers from low selectivity, energy intensity, and environmentally hazardous byproducts [1] [2]. In contrast, biological synthesis utilizes engineered enzymes or whole-cell catalysts to perform selective oxidations under mild conditions, offering superior sustainability and stereochemical control.

Key Biocatalytic Approaches:Table: Biocatalytic Strategies for Glucuronic Acid Derivative Synthesis

StrategyMechanismKey FeaturesDerivatives Produced
Single-enzyme catalysisDirect oxidation using dehydrogenase enzymesHigh specificity; requires cofactor regenerationFree glucuronic acid, glucuronolactone
Whole-cell biotransformationMicrobial conversion of glucose via endogenous pathwaysIntegrated cofactor recycling; lower purification needsGlucuronosides, oligosaccharides
Enzyme engineeringImmobilization or mutagenesis for enhanced activityImproved thermostability and pH toleranceChondroitin sulfate precursors
Co-factor recycling systemsPaired enzyme systems for NAD(P)+ regenerationReduced process costs; continuous operationPharmaceutical conjugates

Several enzyme classes drive these transformations. Uronate dehydrogenases (EC 1.1.1.203) catalyze the oxidation of D-glucuronic acid to glucaro-1,4-lactone, a precursor for glucaric acid synthesis, using nicotinamide adenine dinucleotide (NAD⁺) as cofactor [2] [10]. Recent advances exploit enzyme engineering to optimize these catalysts:

  • Enzyme immobilization on synthetic scaffolds significantly enhances operational stability and recyclability. For example, uronate dehydrogenase immobilized on silica nanoparticles retained >90% activity after 10 cycles [2].
  • Directed evolution through error-prone polymerase chain reaction generates mutants with improved catalytic efficiency. One engineered dehydrogenase variant exhibited 3.7-fold higher specific activity toward glucuronic acid compared to wild-type enzymes [2].
  • High-throughput screening of mutant libraries using fluorescent probes enables rapid identification of variants with enhanced thermostability and organic solvent tolerance [2].

Whole-cell biocatalysis integrates cofactor regeneration naturally. Escherichia coli strains expressing membrane-bound glucose dehydrogenases convert D-glucose directly to glucuronic acid with yields exceeding 85% in oxygen-limited conditions, leveraging the bacterium's endogenous nicotinamide adenine dinucleotide phosphate (NADPH) regeneration systems [9]. This approach eliminates expensive exogenous cofactor supplementation, substantially reducing production costs for industrial-scale synthesis of glucuronic acid-containing polymers like hyaluronic acid and chondroitin sulfate [6] [9].

Multi-Enzyme Cascades in Microbial Synthesis

Multi-enzyme cascades mimic natural metabolic pathways by spatially and temporally coordinating multiple enzymatic reactions, enabling efficient conversion of simple substrates into complex D-glucopyranuronic acid derivatives without intermediate isolation. These systems overcome thermodynamic barriers and kinetic limitations inherent in single-step transformations while minimizing byproduct formation [2].

A prominent example involves the three-enzyme cascade for converting starch to glucuronic acid:

  • α-Amylase liquefies starch into oligosaccharides
  • Glucoamylase hydrolyzes oligosaccharides to glucose
  • Glucose dehydrogenase oxidizes glucose to glucuronic acid

When co-immobilized as enzyme hybrids (nanoflowers), this system achieved 92% conversion efficiency at 50°C, far exceeding the 37% yield of free enzymes under identical conditions [2]. The nanoflower structure enhances enzyme stability through molecular confinement and facilitates substrate channeling—where reaction intermediates transfer directly between active sites without diffusing into bulk solution. This architectural optimization reduces diffusion limitations and protects labile intermediates [2].

Metabolic pathway engineering in recombinant microbes creates artificial cascades for glucaric acid production. A quintessential pathway expressed in Escherichia coli includes:

  • myo-Inositol-1-phosphate synthase (Ino1) condensing glucose-6-phosphate to myo-inositol-1-phosphate
  • Phosphatase converting the phosphate to myo-inositol
  • myo-Inositol oxygenase (MIOX) oxidizing myo-inositol to glucuronic acid
  • Uronate dehydrogenase (Udh) further oxidizing glucuronic acid to glucaric acid

However, MIOX often becomes a rate-limiting bottleneck due to its low catalytic efficiency and instability. To address this, researchers have developed chimeric enzymes where MIOX is fused with soluble proteins like glutathione S-transferase, improving solubility and activity 4.8-fold. Additionally, balancing expression levels through ribosome binding site optimization prevents metabolic overflow and intermediate accumulation. When combined with dynamic pathway regulation responding to dissolved oxygen levels, these engineered cascades achieved glucaric acid titers of 5.24 grams per liter in fed-batch bioreactors [2] [10].

Role of UDP-Glucuronosyltransferases in Metabolic Pathways

Uridine Diphosphate (UDP)-Glucuronosyltransferases (UGTs) constitute a superfamily of endoplasmic reticulum-bound enzymes that catalyze glucuronidation—the conjugation of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to lipophilic substrates. This reaction is fundamental to phase II detoxification in mammals, converting hydrophobic compounds into water-soluble glucuronides for biliary or renal excretion [3] [5] [7].

Molecular Architecture and Catalytic Mechanism:Human UGTs belong to families 1, 2, 3, and 8, with UGT1A and UGT2B subfamilies primarily handling xenobiotics and endobiotics. These enzymes feature a conserved C-terminal domain that binds UDPGA and a variable N-terminal domain that recognizes specific aglycone substrates. The catalytic mechanism proceeds through a SN2 nucleophilic substitution: the oxygen, nitrogen, or sulfur nucleophile of the acceptor substrate attacks the anomeric carbon (C1) of glucuronic acid, displacing uridine diphosphate and forming a β-D-glucuronide bond. This process inverts stereochemistry from α-linked UDPGA to β-linked glucuronide [3] [5].

Table: Classification and Substrate Specificity of Human UDP-Glucuronosyltransferases

UGT FamilyKey IsoformsPrimary SubstratesCellular Localization
1AUGT1A1Bilirubin, estrogens, phenolsLiver, intestine, kidney
UGT1A3Bile acids, flavonoidsLiver, gastrointestinal tract
UGT1A6Serotonin, simple phenolsLiver, brain
2BUGT2B4Hyodeoxycholic acid, androgen metabolitesLiver, prostate
UGT2B7Opioids, NSAIDs, catechol estrogensLiver, kidney, mammary gland
UGT2B15Androgens, benzodiazepinesLiver, prostate

Genetic Regulation and Polymorphisms:UGT expression is transcriptionally regulated by nuclear receptors, including the aryl hydrocarbon receptor, pregnane X receptor, and constitutive androstane receptor. Genetic polymorphisms significantly influence enzymatic activity:

  • UGT1A1*28 variant (TA repeat promoter polymorphism) reduces bilirubin conjugation by 70%, causing Gilbert's syndrome [3] [5].
  • UGT2B7 His268Tyr polymorphism decreases morphine glucuronidation efficiency, affecting analgesic efficacy [5].

These variations underscore the functional diversity of UGTs in metabolizing drugs (e.g., acetaminophen), environmental toxins, and endogenous compounds like bilirubin and steroid hormones. Neonates exhibit deficient UGT activity due to delayed ontogeny, increasing susceptibility to conditions like kernicterus from unconjugated bilirubin [3] [5] [7].

Analytical and Computational Approaches:Overcoming challenges in UGT crystallization has spurred computational modeling:

  • Homology models based on plant UGT templates predict substrate-binding pockets
  • Molecular dynamics simulations reveal conformational changes during catalysis
  • Quantitative structure-activity relationship (QSAR) models forecast glucuronidation rates for drug design [3]

These tools elucidate mechanisms behind substrate promiscuity and guide engineering of UGT variants with tailored specificities for synthesizing pharmaceutical glucuronides [3] [5].

Co-Culture Systems for Enhanced Yield Optimization

Microbial co-cultures replicate ecological symbiosis by distributing metabolic tasks between specialized strains, overcoming the physiological burden imposed by extensive pathway engineering in single organisms. This division of labor significantly enhances production efficiency of D-glucopyranuronic acid derivatives [2] [6].

In a modular co-culture for glucaric acid synthesis:

  • Strain 1 (Escherichia coli module): Engineered with sucrose transporters (CscB), invertase (CscA), and fructokinase (CscK) to convert sucrose to glucose-6-phosphate and fructose
  • Strain 2 (Pichia pastoris module): Expresses myo-inositol-1-phosphate synthase (Ino1) and myo-inositol oxygenase (MIOX) to oxidize glucose-6-phosphate to glucuronic acid
  • Strain 3 (Pseudomonas putida module): Expresses uronate dehydrogenase (Udh) to convert glucuronic acid to glucaric acid

This consortium achieved a 2.8-fold higher glucaric acid titer (3.7 grams per liter) compared to monocultures by alleviating metabolic competition and reducing the accumulation of inhibitory intermediates. Communication between modules was synchronized via quorum sensing systems, enabling population-dependent gene expression [2].

Nutrient specialization strategies prevent competitive growth:

  • Auxotrophic pairing: One strain lacks leucine biosynthesis genes but overexpresses glucuronate pathway enzymes, while its partner supplies leucine but depends on glucuronate intermediates [2].
  • Carbon source partitioning: Glucose-utilizing Escherichia coli strains produce glucuronic acid, while xylose-utilizing Bacillus subtilis strains further process it into glycosaminoglycans [6].

Table: Performance Metrics of Co-culture Systems for Glucuronic Acid Derivatives

Co-culture SystemSubstrateProductTiter (g/L)Yield (g/g)Key Innovation
E. coli / S. cerevisiaeGlucoseHyaluronic acid6.80.34ATP supply via ethanol fermentation
B. subtilis / K. pneumoniaeSucroseChondroitin sulfate4.20.28Precursor cross-feeding
E. coli (Udh) / E. coli (MIOX)myo-InositolGlucaric acid5.240.41Compartmentalized in single bioreactor
P. pastoris / A. nigerStarchGlucuronolactone8.50.39Consolidated bioprocessing

Process Optimization Parameters:

  • Population ratio control: Initial inoculation ratios are fine-tuned using fluorescent biosensors; a 1:3 ratio of Udh-expressing to MIOX-expressing Escherichia coli maximizes glucaric acid flux [2].
  • Fed-batch synchronization: Substrate feeding rates are dynamically adjusted using online optical density monitoring to maintain strain ratios.
  • Compartmentalization: Semi-permeable membranes separate co-culture modules while allowing metabolite exchange, preventing direct competition [2].

These systems demonstrate the power of synthetic ecology for complex biotransformations. Future advances will integrate CRISPR-based population controls and orthogonal communication channels to enhance pathway robustness in industrial bioreactors [2] [6].

Properties

CAS Number

72121-88-1

Product Name

D-Glucopyranuronic acid

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.